Cas no 71289-85-5 (1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL)

1-(2-(ベンジルオキシ)フェニル)-1-ブタノールは、有機合成中間体として重要な化合物です。ベンゼン環にベンジルオキシ基とブタノール鎖が結合した構造を持ち、医薬品や機能性材料の合成において有用な前駆体となります。特に、フェノール性水酸基が保護された形態で反応性を制御できる点が特徴です。高い純度と安定性を有し、各種官能基変換反応に対応可能です。分子設計の柔軟性に優れ、複雑な骨格構築に活用できます。

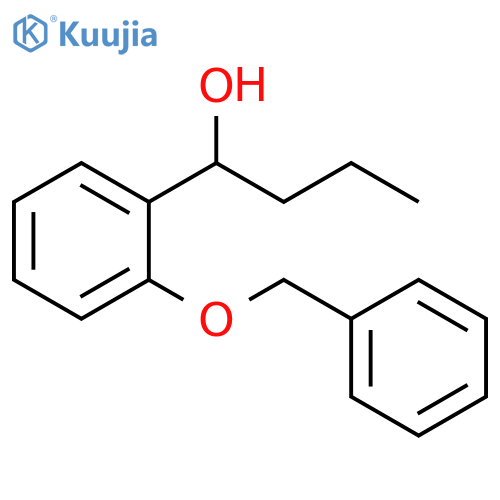

71289-85-5 structure

商品名:1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL

CAS番号:71289-85-5

MF:C17H20O2

メガワット:256.339505195618

CID:6783987

1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL 化学的及び物理的性質

名前と識別子

-

- 1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL

- Benzenemethanol, 2-(phenylmethoxy)-α-propyl-

-

- インチ: 1S/C17H20O2/c1-2-8-16(18)15-11-6-7-12-17(15)19-13-14-9-4-3-5-10-14/h3-7,9-12,16,18H,2,8,13H2,1H3

- InChIKey: YIKBWUJJIALZCM-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=CC=C1OCC1=CC=CC=C1)(O)CCC

じっけんとくせい

- 密度みつど: 1.076±0.06 g/cm3(Predicted)

- ふってん: 405.2±33.0 °C(Predicted)

- 酸性度係数(pKa): 14.47±0.20(Predicted)

1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660426-5g |

1-(2-(Benzyloxy)phenyl)butan-1-ol |

71289-85-5 | 98% | 5g |

¥18639.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660426-1g |

1-(2-(Benzyloxy)phenyl)butan-1-ol |

71289-85-5 | 98% | 1g |

¥10258.00 | 2024-05-02 |

1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

71289-85-5 (1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL) 関連製品

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量